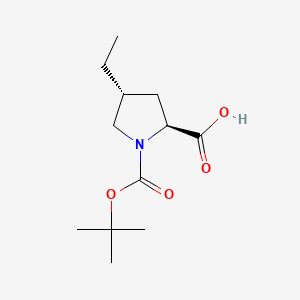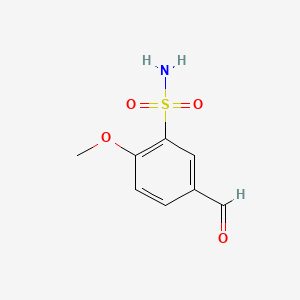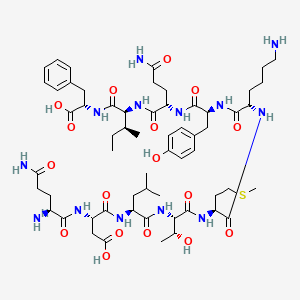
(4-クロロ-2-メチルフェノキシ)酢酸-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid is a compound of interest in various fields of scientific research. This compound features a chlorinated and methylated cyclohexatriene ring, which is isotopically labeled with carbon-13, attached to an oxyacetic acid moiety. The unique structure of this compound makes it valuable for studies in organic chemistry, medicinal chemistry, and other scientific disciplines.
科学的研究の応用
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
Target of Action
The primary target of (4-Chloro-2-methylphenoxy)acetic Acid-13C6, also known as 4-Chloro-2-methylphenoxyacetic acid-(phenyl-13C6), is the plant growth hormone auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle .
Mode of Action
(4-Chloro-2-methylphenoxy)acetic Acid-13C6 acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin biochemical pathway in plants . Auxins regulate the rate of cell division and cell elongation in the stem and other tissues, leading to various plant growth and development processes . When (4-Chloro-2-methylphenoxy)acetic Acid-13C6 mimics auxin, it disrupts these processes, leading to uncontrolled growth and eventually plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and is then translocated to the meristems .
Result of Action
The result of the action of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 is the death of susceptible plants, mainly dicotyledons . By mimicking auxin, the compound causes uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action, efficacy, and stability of (4-Chloro-2-methylphenoxy)acetic Acid-13C6 can be influenced by various environmental factors. For instance, the compound is used as a herbicide, and its effectiveness can be affected by factors such as the type of soil, weather conditions, and the presence of other chemicals . .
生化学分析
Biochemical Properties
(4-Chloro-2-methylphenoxy)acetic Acid-13C6 is known to be a herbicide . It has been tested using a high-throughput microplate radiorespirometric mineralisation assay . The degradation mechanisms of OH and (4-Chloro-2-methylphenoxy)acetic Acid-13C6, including molecular form and anionic form, have been studied .
Cellular Effects
It has been shown that MCPA, a similar compound, can induce abnormal growth of lateral roots in tomato seedlings and reduce uptake of the nutrients N, P, and K as well as the hormone (ABA and GA3) levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid typically involves multiple steps. One common method starts with the preparation of the isotopically labeled cyclohexatriene ring. This can be achieved through the chlorination and methylation of a cyclohexatriene precursor, followed by the introduction of carbon-13 isotopes. The resulting intermediate is then reacted with chloroacetic acid under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to handle the isotopically labeled materials. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated position on the cyclohexatriene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-methylcyclohexa-1,3,5-trien-1-yl)oxyacetic acid: Similar structure but without isotopic labeling.
2-(4-Chloro-2-methylphenyl)acetic acid: Lacks the cyclohexatriene ring.
4-Chloro-2-methylbenzoic acid: Contains a benzoic acid moiety instead of oxyacetic acid.
Uniqueness
The isotopic labeling with carbon-13 in 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid makes it unique compared to similar compounds. This labeling allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into reaction mechanisms and molecular interactions.
This detailed article provides a comprehensive overview of 2-(4-Chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(4-chloro-2-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2+1,3+1,4+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-BOCFXHSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329835-48-4 |
Source


|
| Record name | 1329835-48-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)




![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)
